2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride

Catalog No.
S3645541
CAS No.
754-41-6
M.F
C3F6O3S
M. Wt
230.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoyl fl...

CAS Number

754-41-6

Product Name

2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride

IUPAC Name

2,3,3,3-tetrafluoro-2-fluorosulfonylpropanoyl fluoride

Molecular Formula

C3F6O3S

Molecular Weight

230.09 g/mol

InChI

InChI=1S/C3F6O3S/c4-1(10)2(5,3(6,7)8)13(9,11)12

InChI Key

GNXIPZJHEFTGNR-UHFFFAOYSA-N

SMILES

C(=O)(C(C(F)(F)F)(F)S(=O)(=O)F)F

Canonical SMILES

C(=O)(C(C(F)(F)F)(F)S(=O)(=O)F)F

2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride is a fluorinated organic compound with the molecular formula C₈F₁₆O₅S and a molecular weight of approximately 230.088 g/mol. This compound is characterized by the presence of multiple fluorine atoms and a sulfonyl group, which contribute to its unique properties and reactivity. It is classified as a laboratory chemical and is known for its corrosive nature, requiring careful handling and storage .

The reactivity of 2,3,3,3-tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The fluorosulfonyl group can undergo nucleophilic attack by various nucleophiles, leading to the formation of new compounds.
  • Hydrolysis: In the presence of water, this compound can hydrolyze to yield corresponding acids and alcohols.
  • Decomposition: Under certain conditions (e.g., high temperature), it may decompose to release toxic gases such as hydrogen fluoride .

The synthesis of 2,3,3,3-tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride typically involves several steps:

  • Fluorination: Starting materials undergo fluorination using fluorinating agents such as sulfur tetrafluoride or other fluorides.
  • Sulfonylation: The introduction of the fluorosulfonyl group can be achieved through sulfonylation reactions with appropriate sulfonyl halides.
  • Purification: The final product is purified using techniques such as distillation or chromatography to obtain high purity .

This compound has several potential applications:

  • Chemical Intermediates: It serves as an intermediate in the synthesis of other fluorinated compounds used in pharmaceuticals and agrochemicals.
  • Fluorinated Polymers: It may be used in the production of specialized polymers that require fluorination for enhanced properties.
  • Research Reagent: Due to its unique structure, it can be utilized in various chemical research applications .

Interaction studies involving 2,3,3,3-tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride focus on its reactivity with biological molecules and other chemicals:

  • Reactivity with Amines: Studies indicate that this compound can react with amines to form stable adducts.
  • Interaction with Nucleophiles: Its reactivity towards nucleophiles provides insights into its potential use in synthetic pathways for complex molecules .

Several compounds share structural similarities with 2,3,3,3-tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Perfluoroacetic acidC₂F₄O₂Fully fluorinated; strong acid properties
1H-perfluorobutane sulfonic acidC₄F₉O₃SContains a longer carbon chain; used in surfactants
2-Fluoroethylsulfonic acidC₂H₅FOSLess fluorinated; utilized in organic synthesis

Uniqueness of 2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoyl Fluoride:
This compound's unique combination of multiple fluorine atoms and a sulfonyl group distinguishes it from others listed. Its specific reactivity patterns and potential applications in specialized fields further enhance its uniqueness among similar compounds .

XLogP3

1.6

Dates

Modify: 2023-07-26

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